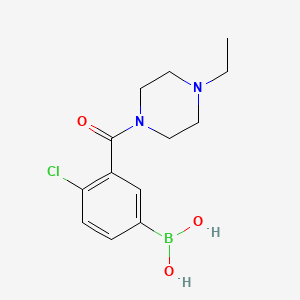

(4-Chloro-3-(4-ethylpiperazine-1-carbonyl)phenyl)boronic acid

Descripción

Chemical Structure and Nomenclature

The chemical structure of (4-Chloro-3-(4-ethylpiperazine-1-carbonyl)phenyl)boronic acid is defined by its molecular formula C₁₃H₁₈BClN₂O₃, which encapsulates the complexity of its multi-functional architecture. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as [4-chloro-3-(4-ethylpiperazine-1-carbonyl)phenyl]boronic acid, a designation that precisely describes the substitution pattern and functional group arrangement. The structural framework consists of a phenyl ring that serves as the central scaffold, with the boronic acid functional group positioned at what becomes the para position relative to the chloro substituent. This arrangement creates a specific electronic environment that influences both the chemical behavior and the synthetic utility of the compound.

The piperazine moiety attached through a carbonyl linkage at the meta position relative to the boronic acid group represents a significant structural feature that distinguishes this compound from simpler boronic acid derivatives. The ethyl substitution on the piperazine nitrogen atom contributes to the overall lipophilicity and steric profile of the molecule, factors that can influence both its reactivity and its potential biological activity. The strategic placement of the chloro substituent at the para position relative to the boronic acid group creates an electron-withdrawing environment that modulates the electronic properties of the boronic acid functional group. This electronic modulation can significantly impact the compound's behavior in various chemical reactions, particularly those involving the boronic acid moiety as a nucleophilic or electrophilic center.

The three-dimensional structure of the compound is characterized by the tetrahedral geometry around the boron atom when it forms complexes with Lewis bases, a characteristic feature of boronic acid chemistry. The piperazine ring adopts a chair conformation that minimizes steric interactions while maintaining the optimal spatial relationship with the carbonyl group that links it to the phenyl ring. The rotational freedom around the carbon-nitrogen bond connecting the carbonyl group to the piperazine ring provides conformational flexibility that can be important for molecular recognition processes and binding interactions. The overall molecular architecture represents a carefully balanced design that incorporates multiple functional elements while maintaining structural integrity and chemical stability.

| Structural Component | Chemical Environment | Electronic Effect | Steric Contribution |

|---|---|---|---|

| Boronic Acid Group | Para to chloro substituent | Electron-deficient | Minimal steric hindrance |

| Chloro Substituent | Para to boronic acid | Electron-withdrawing | Small steric footprint |

| Piperazine Ring | Meta to boronic acid | Electron-donating through carbonyl | Moderate steric bulk |

| Ethyl Group | N-substituted position | Weak electron-donating | Limited steric impact |

Historical Context in Boronic Acid Chemistry

The development of (4-Chloro-3-(4-ethylpiperazine-1-carbonyl)phenyl)boronic acid can be understood within the broader historical context of boronic acid chemistry, which traces its origins to the pioneering work of Edward Frankland in 1860. Frankland's initial synthesis of ethylboronic acid through the reaction of diethylzinc with triethyl borate, followed by air oxidation, established the fundamental principles that would guide boronic acid chemistry for more than a century. The evolution from these early simple alkyl boronic acids to the sophisticated aromatic derivatives exemplified by (4-Chloro-3-(4-ethylpiperazine-1-carbonyl)phenyl)boronic acid represents a remarkable progression in synthetic organic chemistry driven by both theoretical understanding and practical applications.

The transformation of boronic acid chemistry from a scientific curiosity to a cornerstone of modern organic synthesis was significantly accelerated by the development of the Suzuki-Miyaura coupling reaction in the late twentieth century. This palladium-catalyzed cross-coupling methodology, first reported in 1979 and refined throughout the 1980s, revolutionized the utility of boronic acids by providing a reliable method for carbon-carbon bond formation. The success of this reaction created tremendous demand for diverse boronic acid derivatives, driving the development of compounds like (4-Chloro-3-(4-ethylpiperazine-1-carbonyl)phenyl)boronic acid that could serve as sophisticated building blocks in complex synthetic sequences. The recognition of Akira Suzuki with the Nobel Prize in Chemistry in 2010 for his contributions to palladium-catalyzed cross couplings in organic synthesis underscored the transformative impact of boronic acid chemistry on the field of organic synthesis.

The incorporation of heterocyclic substituents, such as the piperazine moiety found in (4-Chloro-3-(4-ethylpiperazine-1-carbonyl)phenyl)boronic acid, reflects the influence of medicinal chemistry on boronic acid development during the late twentieth and early twenty-first centuries. The recognition that boronic acids could serve not merely as synthetic intermediates but as actual pharmacophores led to intensive research into boron-containing pharmaceuticals. The approval of bortezomib by the Food and Drug Administration in 2003 marked a watershed moment in boron medicinal chemistry, demonstrating that boronic acid-containing compounds could achieve therapeutic efficacy. Subsequent approvals of tavaborole, ixazomib, crisaborole, and vaborbactam further validated the pharmaceutical potential of boron-containing compounds and stimulated research into more sophisticated boronic acid derivatives.

The development timeline of boronic acid chemistry reveals a pattern of increasing structural complexity driven by expanding applications and deeper understanding of structure-activity relationships. Early boronic acids were primarily simple alkyl or aryl derivatives that served as reagents in basic organic transformations. The introduction of functional group substitution on aromatic rings opened new possibilities for fine-tuning reactivity and selectivity. The incorporation of heterocyclic moieties, as exemplified by the piperazine component in (4-Chloro-3-(4-ethylpiperazine-1-carbonyl)phenyl)boronic acid, represents the current frontier in boronic acid design, where multiple functional elements are combined to create molecules with precisely defined properties for specific applications.

Physicochemical Properties and Characteristics

The physicochemical properties of (4-Chloro-3-(4-ethylpiperazine-1-carbonyl)phenyl)boronic acid reflect the complex interplay between its diverse functional groups and provide insights into its behavior under various chemical and environmental conditions. The compound exhibits a molecular weight of 296.56 grams per mole, positioning it within the intermediate range typical of pharmaceutical building blocks and synthetic intermediates. The presence of both hydrophilic and lipophilic structural elements creates a balanced molecular profile that influences solubility, stability, and reactivity characteristics. The boronic acid functional group contributes hydrophilic character through its ability to form hydrogen bonds and coordinate with Lewis bases, while the aromatic ring system and the ethyl-substituted piperazine moiety provide lipophilic contributions that affect membrane permeability and molecular interactions.

The electronic properties of the compound are significantly influenced by the electron-withdrawing effect of the chloro substituent and the electron-donating character of the piperazine carbonyl system. This electronic asymmetry creates distinct regions of electron density within the molecule that can influence both chemical reactivity and intermolecular interactions. The boronic acid functional group, positioned para to the chloro substituent, experiences enhanced electrophilicity due to the electron-withdrawing effect, which can increase its reactivity toward nucleophilic attack. Conversely, the piperazine carbonyl system provides electron density that can stabilize cationic intermediates and influence the compound's behavior in acid-base equilibria.

The acid-base properties of (4-Chloro-3-(4-ethylpiperazine-1-carbonyl)phenyl)boronic acid are characteristic of boronic acids in general, with a reported pKa of approximately 9 for the boronic acid functional group itself. However, the formation of tetrahedral boronate complexes can lower this apparent pKa to approximately 7, reflecting the enhanced acidity of the complexed form. The piperazine moiety introduces additional basicity to the molecule, with the nitrogen atoms capable of protonation under acidic conditions. This dual acid-base character creates opportunities for pH-dependent behavior that can be exploited in separation processes, formulation development, and biological applications.

The thermal properties of the compound include a calculated boiling point of 509.1 ± 60.0 degrees Celsius at 760 millimeters of mercury pressure and a flash point of 261.7 ± 32.9 degrees Celsius. These relatively high thermal stability indicators reflect the robust nature of the aromatic ring system and the stability of the boronic acid functional group under elevated temperature conditions. The density of the compound is reported as 1.3 ± 0.1 grams per cubic centimeter, indicating a relatively dense molecular packing that is consistent with the presence of multiple heteroatoms and the aromatic ring system. Storage recommendations typically specify refrigerated conditions between 2 and 8 degrees Celsius to maintain chemical stability and prevent degradation.

| Physical Property | Value | Units | Measurement Conditions |

|---|---|---|---|

| Molecular Weight | 296.56 | g/mol | Standard conditions |

| Density | 1.3 ± 0.1 | g/cm³ | 20°C, 1 atm |

| Boiling Point | 509.1 ± 60.0 | °C | 760 mmHg |

| Flash Point | 261.7 ± 32.9 | °C | Standard test method |

| Melting Point | No data available | °C | Various sources |

| Storage Temperature | 2-8 | °C | Recommended conditions |

Position in Boronic Acid Classification Systems

(4-Chloro-3-(4-ethylpiperazine-1-carbonyl)phenyl)boronic acid occupies a distinctive position within the classification systems used to organize the diverse family of boronic acid compounds. According to the fundamental structural classification of organoboron compounds, this molecule belongs to the category of arylboronic acids, specifically those featuring substituted phenyl rings attached to the boron center. This classification distinguishes it from alkylboronic acids, alkenylboronic acids, and other structural variants while placing it within the most extensively studied and synthetically useful subclass of boronic acid derivatives. The arylboronic acid classification encompasses compounds where the boron atom is directly bonded to an aromatic carbon, creating a stable carbon-boron bond that can participate in various chemical transformations while maintaining structural integrity under typical reaction conditions.

Within the arylboronic acid category, (4-Chloro-3-(4-ethylpiperazine-1-carbonyl)phenyl)boronic acid can be further classified as a heteroatom-substituted derivative, reflecting the presence of nitrogen, oxygen, and chlorine atoms in the aromatic substituents. This subcategory includes boronic acids that incorporate functional groups containing heteroatoms, which can significantly modify the electronic properties, reactivity patterns, and potential applications of the compounds. The presence of the piperazine carbonyl substituent places this compound within an even more specialized category of heterocycle-containing boronic acids, a class that has gained considerable attention in medicinal chemistry due to the biological activity often associated with piperazine-containing molecules.

From a functional group complexity perspective, (4-Chloro-3-(4-ethylpiperazine-1-carbonyl)phenyl)boronic acid represents a multi-functional boronic acid derivative that combines the characteristic properties of boronic acids with additional chemical functionality. This classification system, based on the number and types of functional groups present, positions this compound among the more sophisticated members of the boronic acid family. The simultaneous presence of the boronic acid group, the carbonyl function, the piperazine ring, and the halogen substituent creates multiple sites for chemical interaction and transformation, expanding the synthetic utility beyond that of simpler boronic acid derivatives.

The classification of this compound within reaction-based categorization systems highlights its primary utility in cross-coupling chemistry, particularly the Suzuki-Miyaura reaction. This functional classification system organizes boronic acids according to their preferred reaction pathways and synthetic applications, placing (4-Chloro-3-(4-ethylpiperazine-1-carbonyl)phenyl)boronic acid among the cross-coupling reagents that can participate in palladium-catalyzed carbon-carbon bond formation. The electronic properties imparted by the substituent pattern make this compound particularly well-suited for coupling reactions with electron-poor aryl halides, while the piperazine moiety can provide additional coordination sites that may influence catalyst behavior and reaction selectivity.

| Classification System | Category | Subcategory | Distinguishing Features |

|---|---|---|---|

| Structural | Arylboronic Acid | Heteroatom-substituted | Phenyl ring with N, O, Cl substitution |

| Functional Complexity | Multi-functional | Heterocycle-containing | Boronic acid + piperazine + carbonyl |

| Reaction-based | Cross-coupling Reagent | Suzuki-Miyaura Partner | Electron-modulated reactivity |

| Synthetic Utility | Building Block | Pharmaceutical Intermediate | Medicinal chemistry applications |

Propiedades

IUPAC Name |

[4-chloro-3-(4-ethylpiperazine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClN2O3/c1-2-16-5-7-17(8-6-16)13(18)11-9-10(14(19)20)3-4-12(11)15/h3-4,9,19-20H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRBLRNDFWKZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601157274 | |

| Record name | Boronic acid, B-[4-chloro-3-[(4-ethyl-1-piperazinyl)carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601157274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704074-11-2 | |

| Record name | Boronic acid, B-[4-chloro-3-[(4-ethyl-1-piperazinyl)carbonyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-chloro-3-[(4-ethyl-1-piperazinyl)carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601157274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Miyaura Borylation

- Starting material : A halogenated aromatic compound, such as 4-chloro-3-bromo or 4-chloro-3-iodophenyl derivative bearing the piperazine carbonyl substituent.

- Reagents : Bis(pinacolato)diboron or other diboron reagents.

- Catalyst : Palladium-based catalysts (Pd(dppf)Cl2 or Pd(PPh3)4) are used to facilitate the borylation.

- Conditions : Typically carried out in solvents like dioxane or tetrahydrofuran (THF) with a base such as potassium acetate or potassium carbonate under inert atmosphere and elevated temperatures (~80–100°C).

- Outcome : Installation of the boronate ester intermediate on the aromatic ring, which is subsequently hydrolyzed to the free boronic acid.

Hydrolysis to Boronic Acid

- The boronate ester intermediate is treated with aqueous acidic conditions (e.g., HCl or acetic acid in water) to convert the ester into the boronic acid functionality.

- This step is carefully controlled to avoid degradation of sensitive groups like the piperazine carbonyl moiety.

Alternative Synthetic Approaches

- Direct lithiation and borylation : Directed ortho-lithiation of the appropriately substituted phenyl ring followed by quenching with trialkyl borates can also be employed.

- Carbonylation and subsequent functionalization : The piperazine carbonyl group can be introduced either before or after borylation, depending on the stability of intermediates.

Industrial and Scale-Up Considerations

- Continuous flow reactors have been suggested as a means to optimize reaction conditions, improve yield, and enhance purity during scale-up synthesis.

- Reaction parameters such as temperature, catalyst loading, and solvent choice are optimized to minimize side reactions, especially given the sensitivity of boronic acids to oxidation and hydrolysis.

Data Table: Stock Solution Preparation Volumes

| Amount of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |

|---|---|---|---|

| 1 mg | 3.372 | 0.6744 | 0.3372 |

| 5 mg | 16.86 | 3.372 | 1.686 |

| 10 mg | 33.72 | 6.744 | 3.372 |

Note: Volumes calculated based on molecular weight 296.56 g/mol.

Research Findings Relevant to Preparation

- The boronic acid functionality in this compound is critical for its reactivity in cross-coupling reactions, where the boron atom undergoes transmetalation with palladium catalysts, followed by reductive elimination to form new C–C bonds.

- The presence of the 4-ethylpiperazine-1-carbonyl group influences the compound's solubility and stability, necessitating careful selection of solvents and conditions during synthesis and storage.

- The chloro substituent on the phenyl ring can serve as a handle for further functionalization or influence the electronic properties of the molecule during synthesis.

Summary Table of Preparation Methods

| Preparation Step | Method/Technique | Key Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| Aromatic ring halogenation | Electrophilic aromatic substitution or halogenation | Cl2 or other halogen sources | Controlled temperature | Precursor for borylation |

| Piperazine carbonyl introduction | Amide coupling or acylation | Activated carboxylic acid derivatives | Mild base, solvent like DMF | Protects piperazine functionality |

| Borylation | Miyaura borylation | Pd catalyst, bis(pinacolato)diboron | 80–100°C, inert atmosphere | Forms boronate ester intermediate |

| Hydrolysis to boronic acid | Acidic aqueous hydrolysis | HCl or acetic acid | Room temperature or mild heating | Converts ester to boronic acid |

| Purification | Chromatography, recrystallization | Silica gel, solvents | Ambient or reduced temperature | Ensures purity and stability |

Análisis De Reacciones Químicas

Types of Reactions

(4-Chloro-

Actividad Biológica

(4-Chloro-3-(4-ethylpiperazine-1-carbonyl)phenyl)boronic acid, with the CAS number 1704074-11-2, is an organoboron compound that has attracted significant attention in medicinal chemistry. Its unique structure incorporates a boronic acid functional group, which is known for its ability to form stable covalent bonds with various biological targets, making it a subject of interest for drug development and therapeutic applications.

The biological activity of boronic acids is primarily attributed to their ability to interact with diols and amines through reversible covalent bonding. This interaction can modulate enzyme activity, influence cellular signaling pathways, and affect the stability of proteins. Specifically, (4-Chloro-3-(4-ethylpiperazine-1-carbonyl)phenyl)boronic acid has been shown to inhibit certain kinases and proteases, which are critical in various disease processes, including cancer.

Biological Activity Overview

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

Antitumor Activity

Research indicates that derivatives of boronic acids exhibit significant antitumor properties. For instance, compounds similar to (4-Chloro-3-(4-ethylpiperazine-1-carbonyl)phenyl)boronic acid have demonstrated effectiveness against several cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

Study on Cancer Cell Lines

A study published in Molecular Cancer Therapeutics examined the effects of (4-Chloro-3-(4-ethylpiperazine-1-carbonyl)phenyl)boronic acid on various cancer cell lines. The compound was found to inhibit cell proliferation in a dose-dependent manner, particularly against colon cancer cells. The mechanism was linked to the inhibition of specific kinases pivotal for cell cycle regulation.

Combination Therapies

Another investigation explored the use of this boronic acid derivative in combination with existing chemotherapeutics. The results suggested that it could enhance the efficacy of drugs like bortezomib by overcoming resistance mechanisms in aggressive lymphomas. This combination therapy approach is promising for improving treatment outcomes in patients with refractory cancers.

Research Findings and Implications

The biological activity of (4-Chloro-3-(4-ethylpiperazine-1-carbonyl)phenyl)boronic acid underscores its potential as a therapeutic agent:

- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in cancer progression suggests it may serve as a lead compound for developing novel anticancer therapies.

- Drug Development : Its structural characteristics allow for modifications that could enhance potency and selectivity, paving the way for new drug candidates targeting specific malignancies.

- Clinical Relevance : Ongoing clinical trials investigating boronic acid derivatives highlight their importance in modern pharmacotherapy, especially in oncology.

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and biological activities of related boronic acids:

Physicochemical Properties

- Water/Lipid Solubility :

- Stability :

- Boronic acids with electron-withdrawing groups (e.g., -Cl, -CF₃) exhibit greater stability under physiological conditions compared to electron-donating substituents .

Q & A

Q. What synthetic routes are recommended for preparing (4-Chloro-3-(4-ethylpiperazine-1-carbonyl)phenyl)boronic acid?

The synthesis typically involves sequential functionalization of the phenyl ring. A common approach includes:

- Step 1: Introduction of the boronic acid group via Miyaura borylation or directed ortho-metalation.

- Step 2: Installation of the 4-ethylpiperazine-1-carbonyl moiety via amide coupling (e.g., using EDC/HOBt or HATU).

- Step 3: Chlorination at the para position using electrophilic chlorinating agents like NCS (N-chlorosuccinimide) . Purification often requires column chromatography or recrystallization, with solvent selection (e.g., DCM/MeOH) critical for isolating the target compound .

Q. What solvent systems are optimal for this compound’s solubility and reactivity?

Polar aprotic solvents like DMSO or DMF are preferred due to the compound’s boronic acid and piperazine groups, which enhance solubility. Methanol and ethanol are suitable for smaller-scale reactions, but prolonged exposure to protic solvents should be avoided to minimize boronic acid oxidation .

Q. How should researchers handle and store this compound to ensure stability?

- Storage: Under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation of the boronic acid group. Avoid freeze-thaw cycles .

- Handling: Use moisture-free gloves and work in a dry environment. Pre-dry glassware and solvents to mitigate hydrolysis .

Q. What analytical methods are suitable for assessing purity and structural confirmation?

- HPLC: For purity assessment (>95% recommended for biological studies) using C18 columns and UV detection at 254 nm .

- NMR: and NMR to confirm the boronic acid moiety and piperazine substitution pattern .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the 4-ethylpiperazine group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

The 4-ethylpiperazine moiety acts as an electron-donating group, enhancing the boronic acid’s nucleophilicity and accelerating transmetalation with palladium catalysts. However, steric hindrance from the piperazine ring may reduce coupling efficiency with bulky aryl halides. Optimization of catalyst systems (e.g., Pd(PPh) vs. SPhos ligands) and base selection (KCO vs. CsCO) is critical .

Q. What strategies mitigate oxidative degradation during long-term experiments?

- Antioxidant Additives: Include 1–2% (v/v) of 2,6-di-tert-butyl-4-methylphenol (BHT) in stock solutions .

- Inert Conditions: Conduct reactions under nitrogen/argon and use degassed solvents. Monitor oxidation via NMR by tracking phenol byproduct formation .

- Stability Studies: Perform accelerated degradation tests under varying pH (4–9) and temperature (25–40°C) to identify optimal storage conditions .

Q. How can researchers resolve contradictory data in cross-coupling reaction yields?

Contradictions often arise from:

- Substrate Accessibility: Steric effects from the 4-chloro substituent may hinder Pd catalyst coordination. Use bulky ligands (XPhos) to improve efficiency .

- Base Sensitivity: The boronic acid group may decompose under strongly basic conditions. Test milder bases (e.g., KPO) or biphasic systems (toluene/water) .

- Byproduct Analysis: Employ LC-MS to identify hydrolysis or dimerization byproducts, adjusting reaction time or temperature accordingly .

Q. What computational methods predict this compound’s binding affinity to biological targets?

- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., proteases) via the boronic acid’s reversible covalent binding to catalytic serine residues .

- QSAR Models: Corrogate electronic parameters (Hammett σ) of the chloro and piperazine groups with inhibitory activity .

- MD Simulations: Assess binding stability under physiological conditions (e.g., solvation effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.